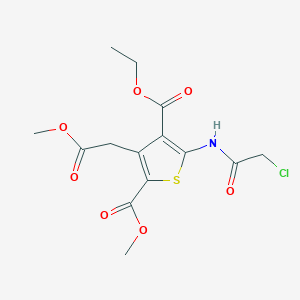
4-Ethyl 2-methyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl 2-methyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate: is a complex organic compound with a molecular formula of C₁₂H₁₄ClNO₅S. This compound belongs to the thiophene family, which are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene core. One common synthetic route includes:
Formation of the thiophene ring: : This can be achieved through the Gewald synthesis, which involves the reaction of a β-ketoester with elemental sulfur and an amine.
Introduction of the ethyl and methyl groups: : These groups can be introduced through subsequent alkylation reactions.
Attachment of the chloroacetamido group: : This is typically done through nucleophilic substitution reactions.
Introduction of the methoxy-2-oxoethyl group: : This can be achieved through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing these synthetic steps for large-scale synthesis. This includes using high-yield reactions, efficient purification methods, and ensuring the safety and environmental compliance of the process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: : Reducing the carbonyl groups to alcohols.
Substitution: : Replacing the chloroacetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Using nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols.
Substitution: : Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific structural features, such as the presence of both ethyl and methyl groups, as well as the chloroacetamido and methoxy-2-oxoethyl groups. Similar compounds include:
4-Ethyl 2-methyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[(2-chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO7S/c1-4-23-13(19)10-7(5-9(18)21-2)11(14(20)22-3)24-12(10)16-8(17)6-15/h4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIASGMXPGOZGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CC(=O)OC)C(=O)OC)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)
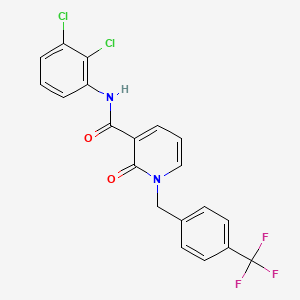
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)
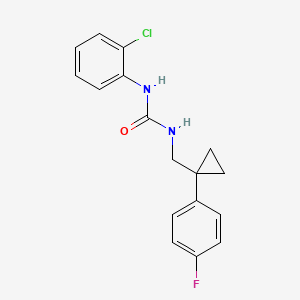
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)

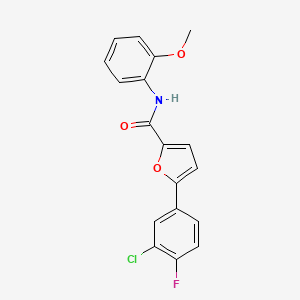
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2361108.png)
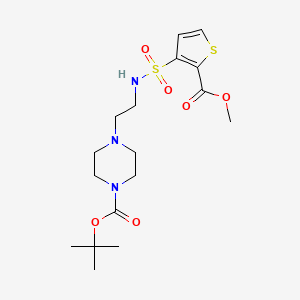
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)


